

3-Chloro-n-methylpropanamide IUPAC name

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Compound of Interest

Compound Name: 3-Chloro-n-methylpropanamide

Cat. No.: B1595146

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An In-depth Technical Guide to **3-Chloro-N-methylpropanamide**: Synthesis, Reactivity, and Applications

Abstract

3-Chloro-N-methylpropanamide is a bifunctional chemical compound of significant interest to the research and drug development sectors. Featuring both a reactive alkyl chloride and a stable secondary amide, it serves as a versatile building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical identity, established synthetic methodologies, mechanistic details, and key applications. We delve into its reactivity profile, analytical characterization techniques, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this intermediate for the synthesis of more complex molecular architectures.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is foundational for its effective application in research and development.

Nomenclature and Identifiers

3-Chloro-N-methylpropanamide is the officially recognized IUPAC name for this compound[1]. Its identity is further defined by a set of universally accepted chemical identifiers, which are summarized below.

Identifier	Value	Source
IUPAC Name	3-chloro-N-methylpropanamide	[1]
CAS Number	41789-28-0	[1][2][3][4]
Molecular Formula	C ₄ H ₈ ClNO	[1][2][3]
Molecular Weight	121.57 g/mol	[1][2][3]
Canonical SMILES	CNC(=O)CCCl	[1][5]
InChIKey	UZWXYEHTFDWCIS- UHFFFAOYSA-N	[1][2]
Synonyms	3-Chloro-N- methylpropionamide, N- Methyl-3-chloropropionamide	[1]

Physicochemical Properties

The compound's physical and chemical characteristics influence its behavior in various solvents and reaction conditions.

Property	Value	Source
XLogP3	0.1	[1][2]
Polar Surface Area (PSA)	29.1 Å ²	[1][2]
Physical Form	Solid	
Purity (Typical)	>95-98%	[6]

Synthesis and Mechanistic Insights

The synthesis of **3-Chloro-N-methylpropanamide** is most efficiently achieved through nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. The choice of starting materials is critical for maximizing yield and purity.

Primary Synthetic Route: Acylation of Methylamine

The most direct and widely utilized method for synthesizing **3-Chloro-N-methylpropanamide** is the reaction between 3-chloropropanoyl chloride and methylamine.[7]

Causality of Reagent Selection:

- **3-Chloropropanoyl Chloride:** As an acyl chloride, it is a highly reactive carboxylic acid derivative. The electron-withdrawing nature of the chlorine atom on the carbonyl group makes the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This high reactivity ensures the reaction proceeds efficiently, often at low temperatures, to produce good yields.[7]
- **Methylamine:** This primary amine acts as the nucleophile. Its nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[7]
- **Base:** The reaction produces hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acid, preventing it from protonating the methylamine reactant and rendering it non-nucleophilic. Often, a slight excess of methylamine itself serves this purpose, or a non-nucleophilic tertiary amine like triethylamine can be added.[7]

The reaction mechanism proceeds via a classic nucleophilic acyl substitution pathway, involving the formation of a transient tetrahedral intermediate.[7]

Mechanism of Nucleophilic Acyl Substitution.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating workflow, incorporating purification and characterization to ensure the integrity of the final product.

Materials:

- 3-Chloropropanoyl chloride
- Methylamine (e.g., 40% solution in water or as a gas)
- Triethylamine (optional, as base)
- Dichloromethane (DCM) or other suitable aprotic solvent

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for chromatography
- Hexanes/Ethyl Acetate solvent system

Workflow:

General Synthetic Workflow Diagram.

Procedure:

- **Reaction Setup:** Dissolve 3-chloropropanoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath ($0\text{ }^\circ\text{C}$).
- **Nucleophilic Addition:** Slowly add methylamine solution (or bubble methylamine gas) to the stirred solution. If using an alternative base like triethylamine, it should be added to the initial solution before the amine. The slow addition is crucial to control the exothermic reaction.
- **Reaction Monitoring:** Allow the reaction to stir at $0\text{ }^\circ\text{C}$ for 1-2 hours and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench by adding water or a saturated solution of sodium bicarbonate to neutralize any remaining acid chloride and the HCl byproduct.
- **Aqueous Work-up:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

- Purification: Purify the crude material via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure **3-Chloro-N-methylpropanamide**.^[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-Chloro-N-methylpropanamide** stems from its bifunctional nature, possessing two distinct reactive sites.^[7]

- The Amide Group: A robust and generally unreactive functional group that can direct reactions and influence the molecule's physical properties.
- The Alkyl Chloride: The terminal chlorine atom is a good leaving group, making the C3 carbon an electrophilic center susceptible to nucleophilic substitution (S_N2) reactions.

This duality allows for the selective modification of the molecule, making it a valuable intermediate for building more complex structures, particularly in the synthesis of pharmaceuticals and agrochemicals.^{[7][8]} The chlorine atom serves as a handle that can be displaced by a wide variety of nucleophiles.

Role as a Versatile Synthetic Intermediate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected to show distinct signals for the N-methyl protons (a doublet coupled to the N-H proton), the N-H proton (a broad quartet), and two methylene groups ($-\text{CH}_2-$), appearing as triplets due to coupling with each other.
 - ^{13}C NMR: Will show four unique carbon signals corresponding to the methyl, the two methylene, and the carbonyl carbons.
- Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch ($\sim 3300\text{ cm}^{-1}$), C=O (amide I band, $\sim 1640\text{ cm}^{-1}$), and N-H bend (amide II band, $\sim 1550\text{ cm}^{-1}$).

- Mass Spectrometry (MS): This technique is used to confirm the molecular weight.[7] High-resolution mass spectrometry (HRMS) can determine the exact mass, which validates the elemental composition.[7] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

Adduct	Predicted m/z
[M+H] ⁺	122.03672
[M+Na] ⁺	144.01866
[M+NH ₄] ⁺	139.06326

Table data sourced from PubChemLite.[5]

Safety, Handling, and Storage

Proper handling of **3-Chloro-N-methylpropanamide** is crucial due to its potential hazards.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard Class	GHS Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	[1][2]
Serious Eye Irritation	H319	Causes serious eye irritation	[1][2][9]
Skin Irritation	H315	Causes skin irritation	
Specific Target Organ Toxicity	H335	May cause respiratory irritation	

Recommended Handling Procedures

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[2]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[1][2]
- Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[2]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[2]

Conclusion

3-Chloro-N-methylpropanamide is a valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the dual reactivity afforded by the stable amide and the displaceable chlorine atom, makes it an important tool for synthetic chemists. Its utility is particularly pronounced in the construction of molecules for pharmaceutical and agrochemical research, where the introduction of nitrogen-containing fragments is a common strategy. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

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